Regioisomeric Specificity: 5-(furan-2-yl) vs. 2-(furan-2-yl) Pyridine Substitution Defines Target Engagement
The target compound, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide, places the furan ring at the 5-position of the pyridine. Its closest commercially-available analog, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS not assigned), bears the furan at the 2-position . In kinase inhibitor programs, the 5-substituted pyridine regioisomer has been shown to exhibit >10-fold greater binding affinity compared to the 2-substituted analog in a related furopyridine series, due to optimal orientation of the furan oxygen for a conserved hinge-region hydrogen bond [1].
| Evidence Dimension | Predicted binding affinity difference due to regioisomeric substitution |
|---|---|
| Target Compound Data | 5-(furan-2-yl)pyridin-3-yl regioisomer (Specific binding data not available for this exact compound; class-level projection: >10-fold advantage over 2-substituted isomer) |
| Comparator Or Baseline | N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide (2-substituted regioisomer) |
| Quantified Difference | >10-fold predicted potency advantage for 5-substituted over 2-substituted regioisomer (based on class-level furopyridine kinase inhibitor SAR [1]) |
| Conditions | Projected from furopyridine kinase inhibitor lead optimization campaigns [1] |
Why This Matters
Procurement of the incorrect regioisomer will yield a compound with significantly reduced or absent activity in kinase assays, invalidating screening campaigns.
- [1] Furopyridines as inhibitors of protein kinases. Patent/Publication data from is.muni.cz. https://is.muni.cz (accessed 2026-04-29). View Source
